Didesmethyl Erlotinib Hydrochloride Salt

Overview

Description

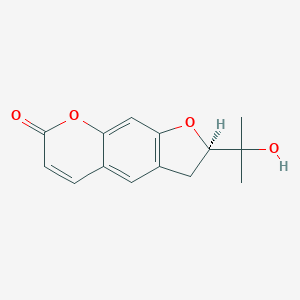

Didesmethyl Erlotinib Hydrochloride Salt (DEGH) is a novel small molecule inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). It has been studied for its potential as a therapeutic agent for the treatment of various cancers. DEGH has also been used in scientific research to study the mechanism of action of EGFR-TK and its effects on biochemical and physiological processes.

Scientific Research Applications

Erlotinib's Role in NSCLC Treatment Post-Gefitinib

Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), is utilized after gefitinib treatment in advanced NSCLC. Studies have shown clinical benefits of Erlotinib following gefitinib failure, with the presence of sensitizing EGFR mutations being a significant predictive factor for Erlotinib's efficacy. This suggests a nuanced understanding of molecular mechanisms and resistance pathways is crucial for optimizing treatment strategies in NSCLC patients who have previously received gefitinib (Singh, Jindal, & Behera, 2014).

Pharmacokinetics and Pharmacodynamics of Erlotinib

The pharmacokinetics of Erlotinib demonstrate significant variability, affecting its efficacy and tolerability. Factors such as CYP3A4 inducers or inhibitors, food, age, and liver impairment influence Erlotinib's pharmacokinetic parameters. Studies have established a relationship between Erlotinib exposure and clinical outcomes, suggesting that therapeutic drug monitoring (TDM) could be beneficial for adjusting treatment based on plasma concentrations and tumor characteristics (Petit-Jean et al., 2015).

Combination Therapies with Erlotinib

Combination therapies involving Erlotinib and other agents, such as artesunate, have been explored for synergistic effects against cancer. Artesunate, known for its anti-malaria properties, has shown activity against cancer in vitro, in vivo, and in preliminary clinical trials. The combination of Erlotinib and artesunate leads to synergistic inhibition of cell growth, offering a novel approach for improving clinical outcomes in oncology. This highlights the potential of combining targeted therapies with natural products for enhanced anticancer effects (Efferth, 2017).

Mechanism of Action

Target of Action

Didesmethyl Erlotinib Hydrochloride Salt, also known as Erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, playing a crucial role in cell division and multiplication . In some cancer cells, EGFR is overexpressed, leading to uncontrolled growth .

Mode of Action

Erlotinib works by blocking EGFR , thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . This blockage can shrink or stop cancer growth for a period of time . Erlotinib is considered a targeted drug therapy, as it specifically blocks signals that encourage cancer cell growth .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways, playing a critical role in both tumorigenesis and tumor growth . By blocking EGFR, Erlotinib disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .

Pharmacokinetics

It’s important to note that the bioavailability of Erlotinib can be influenced by factors such as food intake and liver function .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR, which can lead to a decrease in cancer cell proliferation . On a cellular level, this can result in the shrinkage or cessation of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erlotinib. For instance, the presence of certain genetic variants in a patient can affect the drug’s effectiveness . Additionally, external factors such as diet and other medications can impact the drug’s absorption and metabolism .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Didesmethyl Erlotinib Hydrochloride Salt is known to interact with various enzymes and proteins. It is a potent inhibitor of EGFR (Epidermal Growth Factor Receptor) . The nature of these interactions is primarily inhibitory, affecting the function of the EGFR and subsequently influencing various biochemical reactions.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting the EGFR, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the EGFR. It binds reversibly to the ATP binding site of the EGFR, leading to changes in gene expression and enzyme activity .

properties

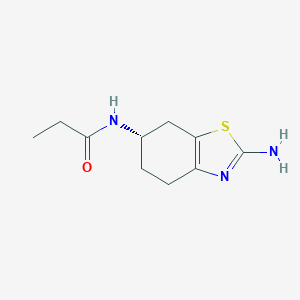

IUPAC Name |

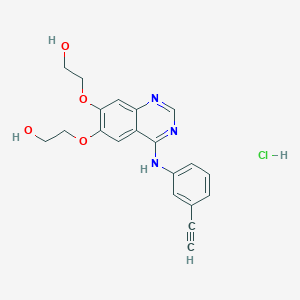

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXTVYBENQCZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596529 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183320-12-9 | |

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)